Melitracen Hydrochloride

描述

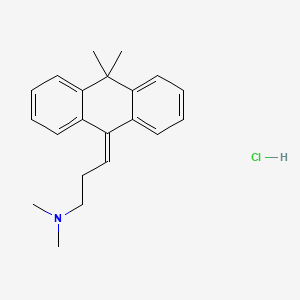

Structure

3D Structure of Parent

属性

IUPAC Name |

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADLXCPDUXFGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5118-29-6 (Parent) | |

| Record name | Melitracen hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046835 | |

| Record name | Melitracen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10563-70-9 | |

| Record name | Melitracen hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melitracen hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELITRACEN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melitracen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[10,10-dimethyl-9(10H)-anthrylidene]-N,N-dimethylpropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELITRACEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3448GKP5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Melitracen Hydrochloride: A Technical Whitepaper on the Mechanism of Action in Serotonin Reuptake Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitracen hydrochloride is a tricyclic antidepressant (TCA) with an established role in the management of depression and anxiety.[1][2] Its therapeutic efficacy is primarily attributed to its ability to modulate synaptic concentrations of key neurotransmitters. This technical guide provides an in-depth examination of the core mechanism of action of Melitracen, with a specific focus on its interaction with the serotonin transporter (SERT) and the subsequent inhibition of serotonin reuptake. While Melitracen is known to be a non-selective monoamine reuptake inhibitor, affecting both serotonin and norepinephrine, this document will concentrate on the serotonergic pathway.[1][3][4][5] Due to the limited availability of specific quantitative binding affinity and inhibitory concentration data for Melitracen in publicly accessible literature, this guide will detail the established general mechanism for TCAs and outline the standard experimental protocols used to characterize such compounds.

Introduction

Melitracen is a thioxanthene derivative and a member of the tricyclic antidepressant class of psychoactive compounds.[6] It is often used in combination with the antipsychotic flupentixol for the treatment of depressive states, anxiety, and psychosomatic disorders.[1] The fundamental mechanism of action of TCAs, including Melitracen, involves the blockade of neurotransmitter reuptake pumps in the presynaptic terminal.[2][3] By inhibiting the serotonin transporter (SERT), Melitracen increases the concentration and prolongs the residence time of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4][5] This potentiation of serotonergic signaling is believed to be a key factor in its antidepressant and anxiolytic effects.

Core Mechanism of Action: Inhibition of Serotonin Reuptake

The primary pharmacological action of Melitracen on the serotonergic system is the inhibition of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. SERT is responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating serotonergic signaling.

By binding to SERT, Melitracen competitively inhibits the transport of serotonin. This blockade leads to an accumulation of serotonin in the synapse, making more of the neurotransmitter available to bind to postsynaptic serotonin receptors. The sustained activation of these receptors is thought to trigger a cascade of intracellular signaling events that ultimately lead to the therapeutic effects of the drug.

Quantitative Pharmacological Data

A comprehensive search of the scientific literature did not yield specific publicly available quantitative data for Melitracen's binding affinity (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) for the serotonin transporter. To provide a framework for understanding the expected pharmacological profile of a TCA like Melitracen, the following table structure is provided. Researchers would populate such a table with data obtained from the experimental protocols described in Section 3.

| Parameter | Value | Experimental System | Radioligand/Substrate | Reference |

| Kᵢ (SERT) | Data not available | e.g., Human recombinant SERT expressed in HEK293 cells | e.g., [³H]Citalopram | - |

| IC₅₀ (Serotonin Uptake) | Data not available | e.g., Rat brain synaptosomes | e.g., [³H]Serotonin | - |

Key Experimental Protocols

The following sections detail the standard experimental methodologies employed to determine the binding affinity and functional inhibition of serotonin reuptake by compounds such as Melitracen.

Radioligand Binding Assay for SERT Affinity (Kᵢ)

This in vitro assay is the gold standard for determining the binding affinity of a test compound to a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of Melitracen for the serotonin transporter.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested.

-

Cells are lysed, and the cell membranes containing hSERT are isolated via differential centrifugation.

-

The final membrane pellet is resuspended in a suitable buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand that specifically binds to SERT (e.g., [³H]Citalopram) is used.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to SERT in the membrane preparation.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Unbound radioligand is washed away.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the Melitracen concentration.

-

The IC₅₀ value (the concentration of Melitracen that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Serotonin Uptake Inhibition Assay (IC₅₀)

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells or synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Melitracen for serotonin uptake.

Methodology:

-

Preparation of Synaptosomes or Cells:

-

Synaptosomes: Brain tissue (e.g., from rats) is homogenized, and synaptosomes (sealed presynaptic nerve terminals) are isolated by differential centrifugation.

-

Cultured Cells: Cells endogenously or recombinantly expressing SERT (e.g., HEK293-hSERT cells) are cultured to confluence in multi-well plates.

-

-

Uptake Assay:

-

Synaptosomes or cells are pre-incubated with various concentrations of this compound.

-

Radiolabeled serotonin (e.g., [³H]5-HT) is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a defined period at a physiological temperature (e.g., 37°C).

-

-

Termination and Measurement:

-

The uptake is terminated by rapid filtration or by washing the cells with ice-cold buffer to remove extracellular [³H]5-HT.

-

The amount of [³H]5-HT taken up by the synaptosomes or cells is determined by liquid scintillation counting of the filters or cell lysates.

-

-

Data Analysis:

-

The results are expressed as the percentage of inhibition of serotonin uptake at each Melitracen concentration compared to a vehicle control.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Signaling Pathways and Experimental Workflows

The inhibition of serotonin reuptake by Melitracen initiates a series of downstream signaling events. The following diagrams illustrate the general signaling pathway affected by SERT inhibition and a typical experimental workflow for its characterization.

Caption: Signaling pathway of Melitracen-mediated SERT inhibition.

Caption: Experimental workflow for characterizing SERT inhibitors.

Conclusion

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

A Comprehensive Review of the Discovery and Development of Melitracen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitracen hydrochloride is a tricyclic antidepressant (TCA) developed by the Danish pharmaceutical company Lundbeck.[1][2] Primarily indicated for the treatment of depression and anxiety, it functions as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor.[3][4] This technical guide provides a comprehensive overview of the discovery, development, synthesis, mechanism of action, and clinical evaluation of this compound, tailored for professionals in pharmaceutical research and development.

Discovery and Development

Melitracen was developed by Lundbeck, a company with a long history in pharmaceuticals, founded in 1915.[2] While specific details regarding the exact timeline and individual scientists behind the discovery of Melitracen are not extensively publicized, its development falls within the broader mid-20th century exploration of tricyclic compounds for the treatment of depressive disorders. It is often used in a fixed-dose combination with the antipsychotic flupentixol.[2]

Chemical Synthesis

The synthesis of this compound has been approached through various routes, with the Grignard reaction being a prominent method. A common pathway involves the reaction of a Grignard reagent with a ketone precursor.

Grignard Reaction-Based Synthesis

A widely cited method for the synthesis of Melitracen involves a Grignard reaction as a key step. The general workflow for this process is outlined below.

A detailed experimental protocol based on this workflow is as follows:

Step 1: Grignard Reagent Formation

-

In a reaction vessel, magnesium turnings are reacted with 3-dimethylamino-1-chloropropane in a suitable solvent like anhydrous ether. An initiator, such as a small amount of iodine or 1,2-dibromoethane, is often used to start the reaction.[5]

Step 2: Grignard Reaction

-

The formed Grignard reagent is then reacted with 10,10-dimethyl-9(10H)-anthracenone. This reaction leads to the formation of the tertiary alcohol intermediate.[5]

Step 3: Dehydration and Salt Formation

-

The intermediate alcohol is subsequently dehydrated under acidic conditions, typically using a strong acid like hydrochloric acid. This step also facilitates the formation of the hydrochloride salt.[5]

Step 4: Purification

-

The crude this compound is then purified, often through recrystallization from a suitable solvent system, to yield the final high-purity product.[6]

An alternative synthesis route starts from o-benzoylbenzoic acid and proceeds through seven steps: reduction, esterification, methylation, cyclization, oxidation condensation, anhydration, and salt formation.[6][7]

Mechanism of Action

This compound exerts its antidepressant effects primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[3][4] This action increases the concentration of these monoamines in the synapse, enhancing neurotransmission.

The increased availability of serotonin and norepinephrine in the synapse leads to a cascade of downstream signaling events. Chronic administration of antidepressants that inhibit both serotonin and norepinephrine reuptake has been shown to potentially increase the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity.[4]

While the primary mechanism is well-established as a dual reuptake inhibitor, some evidence also suggests that Melitracen may have an affinity for other receptors, including adrenergic, histaminergic, and cholinergic receptors, which may contribute to its overall pharmacological profile and side effects.[4]

Pharmacological Profile

| Parameter | Value/Description | Reference |

| Primary Mechanism | Inhibition of Serotonin (5-HT) and Norepinephrine (NE) reuptake | [3][4] |

| Secondary Actions | Potential affinity for adrenergic, histaminergic, and cholinergic receptors | [4] |

Pharmacokinetics

Pharmacokinetic data for Melitracen monotherapy is limited in the available literature. However, a bioequivalence study of a fixed-dose combination tablet containing 10 mg of Melitracen and 0.5 mg of flupentixol provides some insight into its pharmacokinetic profile in humans.[8]

| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Reference |

| Cmax (ng/mL) | 16.4 ± 6.1 | 14.9 ± 4.5 | [8] |

| Tmax (hr) | 4.0 (2.0 - 8.0) | 5.0 (2.0 - 12.0) | [8] |

| AUC0-t (ng·hr/mL) | 775.1 ± 386.4 | 823.5 ± 369.8 | [8] |

| AUC0-∞ (ng·hr/mL) | 884.6 ± 449.6 | 954.9 ± 425.8 | [8] |

| t½ (hr) | 62.1 ± 25.1 | 73.2 ± 31.4 | [8] |

Data presented is for Melitracen from a combination product study.

Analytical Methods

Several analytical methods have been developed and validated for the quantification of this compound in bulk and pharmaceutical dosage forms. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.

RP-HPLC Method for Quantification

A representative RP-HPLC method for the simultaneous estimation of Melitracen and Flupentixol is summarized below.

Validated Method Parameters:

| Parameter | Value/Condition | Reference |

| Column | Thermo scientific BDS C8 (150×4.6 mm) | [9] |

| Mobile Phase | Potassium dihydrogen phosphate buffer: methanol: ACN (3:6:1) | [9] |

| Flow Rate | 1.5 ml/min | [9] |

| Detection | UV at 230 nm | [9] |

| Retention Time | 3.16 min | [9] |

| Linearity Range | 80-120 µg/ml | [9] |

Another validated RP-HPLC method utilizes a Phenomenex Luna C18 column with a mobile phase of Methanol: Phosphate Buffer (pH-4.2) (37:63% v/v) and UV detection at 275 nm, with a retention time of 3.692 min.[10]

Clinical Efficacy and Safety

Clinical trials have predominantly focused on the combination of Melitracen with flupentixol. A randomized, double-blind, placebo-controlled clinical trial on the efficacy and safety of flupentixol-melitracen in patients with refractory chronic cough showed a significantly higher cough resolution rate in the treatment group compared to placebo (65.3% vs 32.0%).[1] Another randomized controlled cross-over study in patients with functional dyspepsia demonstrated a significant improvement in subjective global symptom relief with the flupentixol-melitracen combination compared to placebo (73.9% vs. 26.1%).[8][11]

A clinical study on the use of Melitracen in depressive syndromes was reported in 1976, indicating its early investigation as a monotherapy.[12] However, more recent and detailed clinical trial data for Melitracen as a standalone treatment for depression are not as readily available. A Phase 4 clinical trial for emotional disorders involving Flupentixol and Melitracen tablets has been completed.[11][13]

Conclusion

This compound remains a relevant therapeutic agent, particularly in combination therapies for depression and anxiety, as well as for other conditions such as functional dyspepsia and chronic cough. Its mechanism as a dual serotonin and norepinephrine reuptake inhibitor is well-established, and various synthesis and analytical methods have been developed. Further research to elucidate its specific binding affinities and the efficacy of monotherapy in well-controlled clinical trials would provide a more complete understanding of its pharmacological profile.

References

- 1. Efficacy and safety of flupentixol-melitracen in patients with refractory chronic cough: a randomised, double-blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN114685255B - Preparation method of this compound intermediate - Google Patents [patents.google.com]

- 3. CN114685255A - Preparation method of this compound intermediate - Google Patents [patents.google.com]

- 4. ClinPGx [clinpgx.org]

- 5. CN105418436B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 6. chinjmap.com [chinjmap.com]

- 7. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. iajps.com [iajps.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. [Clinical results with the use of melitracen in depressive syndromes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Initial Synthesis Pathways for Melitracen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Melitracen Hydrochloride, a tricyclic antidepressant. The document details key reaction pathways, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Strategies

The synthesis of this compound predominantly proceeds through two main pathways, distinguished by their starting materials: one beginning with o-benzoylbenzoic acid and the other with 10,10-dimethylanthracene-9-one. Both routes converge on the formation of a key intermediate which, after dehydration and salt formation, yields the final active pharmaceutical ingredient (API).

Pathway 1: Synthesis from o-Benzoylbenzoic Acid

This pathway involves a multi-step process to first construct the core tricyclic structure before introducing the dimethylaminopropyl side chain. A notable seven-step synthesis has been reported, encompassing reduction, esterification, methylation, cyclization, oxidation, condensation, anhydration, and finally, salt formation.[1][2] A key intermediate in this route is 10,10-dimethyl anthrone. A patented method for synthesizing this intermediate involves the protection of the carbonyl group of o-benzoylbenzoic acid (or its ester) as a ketal, followed by a Grignard reaction with methyl magnesium halide. The final steps involve the removal of the protecting group and cyclization under acidic conditions to yield 10,10-dimethyl anthrone.[3][4]

Pathway 2: Synthesis from 10,10-Dimethylanthracene-9-one

This more direct route utilizes the pre-formed tricyclic ketone. The central step is a Grignard reaction between 10,10-dimethylanthracene-9-one and a 3-dimethylaminopropyl magnesium halide.[5] The resulting tertiary alcohol intermediate is then dehydrated and converted to its hydrochloride salt.[5] Modern advancements have seen this batch process adapted into a more efficient continuous flow system.[6][7]

Experimental Protocols

Detailed methodologies for the key transformations are crucial for reproducible synthesis. The following protocols are based on published literature.

Grignard Reaction and Formation of Melitracen Intermediate

This procedure outlines the reaction of 10,10-dimethylanthracene-9-one with 3-dimethylaminopropyl chloride via a Grignard reaction.[5]

-

Initiator Preparation: Prepare an initiator by mixing iodine (1g) in 1,2-dibromoethane (2mL).

-

Grignard Reagent Formation: In a reaction vessel, combine magnesium turnings and a suitable solvent like THF. Add the initiator to activate the magnesium.

-

Reaction: Slowly add a solution of 10,10-dimethylanthracene-9-one and 3-dimethylaminopropyl chloride in an appropriate solvent. The weight ratio of 10,10-dimethylanthracene-9-one to 3-dimethylaminopropyl chloride is typically between 1:1 and 1:2.[5] The reaction is often refluxed for about an hour.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and quench with water. Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the melitracen intermediate.

Dehydration and Salt Formation

This step converts the intermediate alcohol into the final hydrochloride salt.[5][6]

-

Reaction: Dissolve the melitracen intermediate in a solvent such as chloroform or dichloromethane. Add concentrated hydrochloric acid.

-

Heating: Heat the mixture, for example at 60°C, for approximately 2 hours, monitoring the reaction completion by TLC.

-

Isolation of Crude Product: After the reaction, separate the aqueous layer. Concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification is critical to meet the stringent purity requirements for APIs, particularly concerning isomeric impurities.[6] "Mashing," or stirring the crude product in a solvent, is a common purification technique.[5]

-

Mashing/Slurrying: Add the crude this compound to a solvent such as ethanol or isopropanol. The ratio of crude product to solvent can vary, for instance, 1g to 4mL (W/V).[5]

-

Stirring: Stir the suspension at a controlled temperature (e.g., 20-25°C or 5-10°C) for several hours (e.g., 4-5 hours).[5][6]

-

Isolation: Filter the purified solid, wash with the solvent, and dry to obtain high-purity this compound.

Data Presentation

The following tables summarize quantitative data from various synthetic and purification experiments.

Table 1: Synthesis of Crude this compound [5][6]

| Starting Material (Intermediate) | Solvent | Acid | Reaction Temp. | Yield | Purity | Impurity I | Impurity II |

| 100g | Chloroform | 120mL Conc. HCl | 60°C | 98.3% | 99.38% | 0.22% | 0.15% |

| 2kg | Chloroform | 2.4L Conc. HCl | 60°C | 95.7% | 99.41% | 0.20% | 0.13% |

Table 2: Purification of this compound via Mashing [5][6]

| Crude Product (Purity) | Mashing Solvent | Temp. | Time (h) | Yield | Final Purity | Impurity I | Impurity II |

| 10g (99.41%) | Ethanol | 20-25°C | 4 | 97.9% | 99.69% | 0.047% | 0.005% |

| Varies | Isopropanol | 5-10°C | 5 | 98.5% | 99.53% | 0.054% | 0.014% |

| Varies | Isopropanol | 50°C | 3 | 71% | - | - | - |

| Varies | Methanol | 20-25°C | 4 | 92.4% | 99.66% | 0.05% | 0.008% |

Table 3: Purification via Acetone Crystallization [5][6]

| Starting Material (Intermediate) | Process | Overall Yield | Final Purity | Impurity I | Impurity II |

| 10g | Dehydration in DCM/Conc. HCl, basification, extraction, dissolution in acetone, precipitation with Conc. HCl, followed by recrystallization from acetone. | 60.9% | 99.64% | 0.09% | 0.04% |

Continuous Flow Synthesis

A modern approach to the synthesis of this compound involves a continuous flow reactor system.[6][7] This method offers several advantages over traditional batch processing, including improved safety, reduced footprint, lower energy consumption, and fewer synthetic steps.[6]

The flow process typically involves the Grignard addition at room temperature, followed by hydrolysis of the magnesium alkoxide intermediate and subsequent dehydration of the resulting alcohol.[7] The product can then be worked-up through phase separation and crystallized to afford pure this compound.[6]

References

- 1. Synthesis of this compound [chinjmap.com]

- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 3. CN114685255B - Preparation method of this compound intermediate - Google Patents [patents.google.com]

- 4. CN114685255A - Preparation method of this compound intermediate - Google Patents [patents.google.com]

- 5. CN105418436B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

Melitracen Hydrochloride: A Technical Examination of its Classification as a Tricyclic Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitracen hydrochloride is a thioxanthene derivative that is pharmacologically classified as a tricyclic antidepressant (TCA).[1][2] While its use in some regions has been superseded by newer classes of antidepressants, it remains a relevant compound, particularly in combination therapies for depressive states and anxiety.[3] This technical guide provides an in-depth analysis of the core pharmacological evidence supporting Melitracen's classification as a TCA, focusing on its mechanism of action, available quantitative data, and the experimental basis for its characterization.

Core Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action underlying the antidepressant effect of this compound is the inhibition of the reuptake of the monoamine neurotransmitters serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[4][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, Melitracen increases the concentration and prolongs the availability of these neurotransmitters to interact with their respective postsynaptic receptors. This modulation of serotonergic and noradrenergic signaling is the hallmark of tricyclic antidepressants.[6]

Signaling Pathways

The increased availability of serotonin and norepinephrine in the synapse initiates a cascade of downstream signaling events that are believed to contribute to the therapeutic effects of TCAs. While the complete picture is complex and not fully elucidated, key pathways include the modulation of intracellular second messengers like cyclic AMP (cAMP) and the activation of protein kinases, which in turn regulate the expression of various genes, including neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3][7] These changes are thought to lead to enhanced neuronal plasticity and a reversal of the neurobiological changes associated with depression.

Caption: General signaling pathway of tricyclic antidepressants like Melitracen.

Quantitative Pharmacological Data

The pharmacological profile of Melitracen has not been as extensively investigated as other TCAs.[1] However, some quantitative data on its inhibitory activity at the serotonin transporter are available.

| Target | Assay System | Radioligand | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | Synaptosomes | ³H-5-HT | 670 | MedchemExpress |

| Serotonin Transporter (SERT) | Blood Platelets | ¹⁴C-5-HT | 5500 | MedchemExpress |

Experimental Protocols

Detailed experimental protocols for the specific studies on Melitracen are not publicly available. However, the determination of monoamine reuptake inhibition is typically conducted using standardized in vitro assays.

General Protocol for Monoamine Reuptake Inhibition Assay

This generalized protocol outlines the common steps involved in determining the IC50 value of a compound for SERT or NET.

Caption: Generalized workflow for determining the IC50 of a monoamine reuptake inhibitor.

Methodology Outline:

-

Preparation of Biological Material: Synaptosomes (nerve terminals) are isolated from specific brain regions (e.g., cortex, striatum) of laboratory animals, or cell lines stably expressing the human serotonin or norepinephrine transporter are cultured.

-

Incubation: The prepared biological material is incubated in a buffer solution with varying concentrations of the test compound (Melitracen).

-

Addition of Radioligand: A radiolabeled substrate of the transporter (e.g., [³H]serotonin or [³H]norepinephrine) is added to the mixture.

-

Uptake Reaction: The mixture is incubated for a defined period to allow the uptake of the radioligand by the transporters.

-

Termination of Uptake: The uptake process is rapidly stopped, typically by vacuum filtration through glass fiber filters, which traps the synaptosomes or cells while allowing the unbound radioligand to be washed away.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand taken up, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of uptake by the test compound at each concentration is calculated relative to a control (no inhibitor). An IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is then determined by non-linear regression analysis of the concentration-response curve.

Conclusion

The classification of this compound as a tricyclic antidepressant is primarily based on its established mechanism of action as an inhibitor of serotonin and norepinephrine reuptake. While comprehensive quantitative data, particularly for the norepinephrine transporter, are limited in the public domain, the available evidence on serotonin transporter inhibition aligns with the pharmacological profile of a TCA. The general experimental methodologies for characterizing such compounds are well-established and provide a framework for understanding the basis of Melitracen's classification. Further detailed in vitro and in vivo studies would be beneficial to more fully characterize the complete pharmacological profile of this compound.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 3. researchgate.net [researchgate.net]

- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. community.the-hospitalist.org [community.the-hospitalist.org]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Melitracen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1] Its pharmacological activity is primarily characterized by the inhibition of serotonin and norepinephrine reuptake, a mechanism it shares with other members of the TCA class.[2] This guide provides a comprehensive overview of the foundational pharmacology of Melitracen Hydrochloride, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used for its characterization. The information is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Mechanism of Action

Melitracen's primary mechanism of action is the non-selective inhibition of the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[2][3] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic terminal, Melitracen increases the concentration and prolongs the activity of these neurotransmitters in the synapse. This enhanced noradrenergic and serotonergic signaling is believed to be the principal basis for its antidepressant and anxiolytic effects.[4]

Like other TCAs, Melitracen also interacts with other receptor systems, which contributes to its overall pharmacological profile, including potential side effects.[5]

Figure 1: Mechanism of action of this compound.

Pharmacological Data

Pharmacodynamics

The pharmacodynamic activity of Melitracen is defined by its ability to inhibit neurotransmitter reuptake. Quantitative data indicate its inhibitory concentration (IC50) for the serotonin transporter.

| Target | Assay System | IC50 (nM) | Reference |

| Serotonin (3H-5-HT) Uptake | Synaptosomes | 670 | [6] |

| Serotonin (14C-5-HT) Uptake | Blood Platelets | 5500 | [6] |

Note: Specific IC50 or Ki values for the norepinephrine transporter were not available in the reviewed literature, although it is established as a primary target.[3]

Pharmacokinetics

The pharmacokinetic profile of Melitracen has been characterized in human studies. It is metabolized in the liver into an active metabolite, litracen.[4]

| Parameter | Value | Conditions | Reference |

| Time to Peak (Tmax) | ~4 hours | Single oral dose | [4] |

| Elimination Half-life (t½) | 19 hours (range: 12-24 hours) | Single oral dose | [4] |

| Metabolism | Hepatic; via demethylation and hydroxylation | - | [4] |

| Active Metabolite | Litracen | - | [4] |

| Excretion | Mainly via feces; also urine | - | [4] |

Experimental Protocols

The characterization of Melitracen's pharmacological profile relies on standard in vitro assays. The following sections describe the generalized methodologies for determining neurotransmitter transporter inhibition and receptor binding affinity.

Neurotransmitter Reuptake Inhibition Assay

This assay quantifies the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes. Fluorescence-based kits and traditional radioisotope methods are common.[7][8]

Objective: To determine the IC50 value of Melitracen for SERT and NET.

Generalized Protocol (using radiolabeled substrate):

-

Preparation of Synaptosomes: Isolate synaptosomes (sealed presynaptic nerve terminals) from specific brain regions (e.g., cortex, striatum) of a model organism (e.g., rat) through differential centrifugation of brain homogenates.

-

Incubation: Pre-incubate synaptosome preparations at 37°C with varying concentrations of this compound.

-

Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., 3H-Serotonin or 3H-Norepinephrine) at a fixed concentration to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (typically minutes), rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the synaptosomes while allowing the unbound radioligand to pass through.[9]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Melitracen that inhibits 50% of the specific neurotransmitter uptake (IC50) by fitting the data to a concentration-response curve.

Figure 2: Generalized workflow for a neurotransmitter reuptake assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound (Melitracen) for binding to the target receptor.[10][11]

Objective: To determine the binding affinity of Melitracen for various receptors (e.g., histamine, muscarinic, adrenergic).

Generalized Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells that endogenously or recombinantly express the receptor of interest.[10]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of Melitracen.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound radioligand from the free (unbound) radioligand, typically via rapid vacuum filtration.[11]

-

Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of Melitracen to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Pharmacological Actions and Clinical Relationships

The therapeutic effects and side effect profile of Melitracen are direct consequences of its interactions with various neurochemical targets. Its primary antidepressant and anxiolytic actions stem from SERT and NET inhibition, while its side effects are often linked to its affinity for other receptors.

Figure 3: Relationship between pharmacological actions and clinical effects.

Conclusion

This compound is a classic tricyclic antidepressant whose therapeutic efficacy is derived from its potent, non-selective inhibition of serotonin and norepinephrine reuptake. Its well-characterized pharmacokinetic profile includes hepatic metabolism to an active metabolite and a half-life that supports once or twice-daily dosing. While its primary mechanism is well-understood, its affinity for other receptors contributes to a side effect profile that is characteristic of the TCA class. The experimental methodologies outlined in this guide represent the standard approaches for elucidating the pharmacological profile of compounds like Melitracen, providing the foundational data necessary for drug development and clinical application.

References

- 1. Melitracen - Wikipedia [en.wikipedia.org]

- 2. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mims.com [mims.com]

- 5. e-lactancia.org [e-lactancia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

early in-vitro studies of Melitracen Hydrochloride

An In-Depth Technical Guide to Early In-Vitro Studies of Melitracen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1] As a member of the non-selective monoamine reuptake inhibitors, its primary therapeutic action is understood to be the modulation of neurotransmitter levels in the synaptic cleft.[1] This technical guide provides a comprehensive overview of the core in-vitro pharmacology of this compound, focusing on its established mechanism of action and the experimental protocols used for its characterization. Furthermore, this document explores potential downstream signaling pathways and effects on neuroplasticity, drawing from studies on related tricyclic antidepressants to propose avenues for future in-vitro research.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism of this compound is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake from the synaptic cleft into the presynaptic neuron.[1][2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Melitracen increases the concentration and prolongs the activity of these monoamine neurotransmitters in the synapse. This enhanced neurotransmission is believed to underlie its antidepressant and anxiolytic effects.[1] Beyond its primary targets, Melitracen also shows some affinity for adrenergic, histaminergic, and cholinergic receptors, which may contribute to its overall therapeutic profile and side effects.[1]

Quantitative Data: Transporter Inhibition

In-vitro studies have quantified the inhibitory potency of Melitracen on the serotonin transporter. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target | Preparation | Radioligand | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | Synaptosomes | ³H-5-HT | 670 | [3] |

| Serotonin Transporter (SERT) | Blood Platelets | ¹⁴H-5-HT | 5500 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in-vitro findings. Below are protocols for key assays relevant to the study of this compound.

Protocol 1: Monoamine Reuptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a method to determine the inhibitory effect of Melitracen on the reuptake of serotonin ([³H]5-HT) in isolated nerve terminals (synaptosomes) from rat brain tissue.

Materials:

-

Rat forebrain tissue

-

Ice-cold 10% sucrose solution

-

Krebs-phosphate buffer (pH 7.4)

-

This compound stock solution

-

Radiolabeled neurotransmitter (e.g., [³H]5-HT)

-

Potent reuptake inhibitor for non-specific binding control (e.g., Indatraline)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat forebrain tissue in ice-cold 10% sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting supernatant, which contains the crude synaptosomes, is kept on ice until use.

-

Assay Setup: Prepare assay tubes containing Krebs-phosphate buffer. Add varying concentrations of this compound to the experimental tubes. For determining non-specific uptake, add a saturating concentration of a standard inhibitor (e.g., 1 µM indatraline) to control tubes.

-

Pre-incubation: Add the synaptosome preparation to each tube and pre-incubate for 10 minutes at 37°C.

-

Uptake Initiation: Initiate the reuptake reaction by adding the radiolabeled neurotransmitter (e.g., 5 nM [³H]5-HT) to all tubes.

-

Incubation: Incubate the mixture for an optimized period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Immediately wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting the counts from the non-specific uptake tubes from all other tubes. Plot the percentage of inhibition against the log concentration of Melitracen and determine the IC50 value using non-linear regression analysis.

Protocol 2: In-Vitro Neurite Outgrowth Assay

This assay assesses the potential of Melitracen to promote neuronal structural plasticity by measuring changes in neurite length and complexity in cultured neurons.

Materials:

-

Human iPSC-derived neurons (or primary cortical neurons)

-

Poly-D-lysine or laminin-coated 96- or 384-well plates

-

Appropriate neuronal culture medium (e.g., Neurobasal/B27)

-

This compound

-

Fixation solution (e.g., 4% Paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% Normal Goat Serum in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Plating: Plate neurons at an optimized density (e.g., 10,000 cells/well for a 96-well plate) onto coated plates and allow them to adhere and mature for a specified period (e.g., 3 days).

-

Compound Treatment: Treat the cultured neurons with various concentrations of this compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control known to affect neurite outgrowth (e.g., Nocodazole as an inhibitor).

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C with 5% CO₂.

-

Fixation and Staining: At the end of the treatment period, fix the cells with 4% PFA. Permeabilize the cell membranes and block non-specific antibody binding. Incubate with the primary antibody (anti-β-III tubulin) followed by the fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Use automated image analysis software to quantify neuronal cell number (from DAPI stain) and neurite characteristics, such as total neurite length per neuron and number of branch points.

Protocol 3: In-Vitro Synaptogenesis Assay

This assay evaluates the effect of Melitracen on the formation of synapses by quantifying the co-localization of pre- and post-synaptic protein markers.

Materials:

-

Primary hippocampal or cortical neurons

-

Coated multi-well plates

-

Neuronal culture medium

-

This compound

-

Fixation and permeabilization solutions (as above)

-

Blocking solution

-

Primary antibodies: anti-Synapsin I (presynaptic marker) and anti-PSD-95 (postsynaptic marker)

-

Distinctly-colored fluorescently labeled secondary antibodies

-

High-content imaging system

Procedure:

-

Cell Culture: Plate primary neurons and maintain in culture for an extended period (e.g., 21 days) to allow for mature synapse formation.[4]

-

Compound Treatment: Introduce this compound at various concentrations to the mature neuronal cultures for a specified duration (e.g., 24-72 hours).

-

Fixation and Staining: Fix, permeabilize, and block the cells as described in the neurite outgrowth protocol. Co-incubate with primary antibodies against both Synapsin I and PSD-95.

-

Secondary Staining: Wash and incubate with a mixture of appropriate, distinctly colored fluorescent secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594).

-

Imaging: Acquire multi-channel fluorescence images using a high-content imaging system or confocal microscope.

-

Data Analysis: Use image analysis software to identify and count Synapsin I puncta and PSD-95 puncta along dendrites. Quantify the number of co-localized puncta, which represent putative synapses.

Potential Downstream Signaling and Neuroplasticity

While direct in-vitro evidence for Melitracen's effects on specific downstream signaling pathways is limited, studies on other TCAs, such as amitriptyline, provide a hypothetical framework. The increased synaptic availability of monoamines caused by TCAs can lead to the activation of complex intracellular cascades that are thought to be crucial for their long-term therapeutic effects, including the promotion of neuroplasticity.

-

cAMP/PKA/CREB Pathway: Activation of certain G-protein coupled receptors (GPCRs) by serotonin and norepinephrine can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element-binding protein (CREB).[5] Phosphorylated CREB promotes the transcription of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[6]

-

MAPK/ERK Pathway: Some studies have shown that TCAs can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[7][8][9] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its activation in neurons is linked to enhanced synaptic plasticity.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key cascade involved in cell survival and growth. Its role in mediating the effects of some rapid-acting antidepressants is well-documented, and it may also be engaged by TCAs to promote neurotrophic effects.[10][11][12]

The convergence of these pathways on transcription factors like CREB can ultimately lead to changes in gene expression that promote neurite outgrowth and synaptogenesis, providing a potential molecular basis for the structural brain changes associated with long-term antidepressant efficacy. The in-vitro assays described in this guide provide the necessary tools to directly investigate whether Melitracen engages these neuroplastic mechanisms.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. cAMP/PKA/CREB/GLT1 signaling involved in the antidepressant-like effects of phosphodiesterase 4D inhibitor (GEBR-7b) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologically diverse antidepressants rapidly activate brain-derived neurotrophic factor receptor TrkB and induce phospholipase-Cgamma signaling pathways in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tricyclic Antidepressant Amitriptyline Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells: INVOLVEMENT IN GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/Akt Signaling Pathway in the Basolateral Amygdala Mediates the Rapid Antidepressant-like Effects of Trefoil Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of PI3K/AKT Pathway in the Rapid Antidepressant Effects of Crocetin in Mice with Depression-Like Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Therapeutic Agent: An In-depth Technical Guide to the Discovery and History of Melitracen

Introduction

Melitracen is a tricyclic antidepressant (TCA) that has been used in the treatment of depression and anxiety. Its history is intrinsically linked with the Danish pharmaceutical company Lundbeck, a key player in the development of neuropsychiatric medications. This technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic development of Melitracen, with a focus on the scientific and historical context of its emergence as a therapeutic agent. For researchers, scientists, and drug development professionals, this document outlines the foundational preclinical and clinical research, offering insights into its mechanism of action and early clinical evaluation.

Discovery and Historical Context

Melitracen was developed by the Danish pharmaceutical company H. Lundbeck A/S. The company, founded by Hans Lundbeck in 1915, began to focus its efforts on pharmaceuticals for central nervous system (CNS) disorders in the post-war era[1]. The development of Melitracen occurred during a period of significant innovation in psychopharmacology, following the discovery of the first tricyclic antidepressant, imipramine, in the late 1950s.

The key inventive work leading to Melitracen is documented in a series of patents filed by Lundbeck in the early 1960s. The primary patents protecting the compound are U.S. Patent 3,177,209 , Great Britain Patent 939,856 , and Danish Patent 97,400 . These patents establish the novelty of the chemical entity and its method of synthesis. While the specific scientists who led the discovery team at Lundbeck are not prominently publicized, the patent inventorship provides a formal record of the key contributors to its creation.

Synthesis of Melitracen

The core chemical structure of Melitracen is 3-(10,10-dimethylanthracen-9(10H)-ylidene)-N,N-dimethylpropan-1-amine. The synthesis of Melitracen, as outlined in the foundational patents, involves a multi-step process centered around a Grignard reaction.

General Synthesis Pathway

The synthesis of Melitracen hydrochloride typically involves the following key steps:

-

Preparation of the Grignard Reagent: 3-dimethylamino-1-chloropropane is reacted with magnesium turnings in an appropriate solvent, such as ether, to form the Grignard reagent, (3-dimethylaminopropyl)magnesium chloride.

-

Grignard Reaction: The Grignard reagent is then reacted with 10,10-dimethylanthracen-9-one. This step forms the carbon-carbon bond that attaches the dimethylaminopropyl side chain to the anthracene core.

-

Dehydration and Salt Formation: The resulting tertiary alcohol is then dehydrated, typically under acidic conditions, to form the exocyclic double bond characteristic of Melitracen. The final product is then converted to its hydrochloride salt for pharmaceutical use.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol derived from the principles outlined in the patent literature.

Materials:

-

10,10-dimethylanthracen-9-one

-

3-dimethylamino-1-chloropropane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Hydrochloric acid

-

Toluene

-

Standard laboratory glassware and apparatus for Grignard reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of 3-dimethylamino-1-chloropropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: A solution of 10,10-dimethylanthracen-9-one in a suitable solvent like toluene is then added slowly to the prepared Grignard reagent at a controlled temperature. The reaction mixture is stirred for a specified period to allow for complete addition.

-

Work-up and Dehydration: The reaction is quenched by the slow addition of an acidic solution (e.g., dilute hydrochloric acid). This step both hydrolyzes the magnesium complex and facilitates the dehydration of the intermediate tertiary alcohol.

-

Isolation and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The crude Melitracen free base is then purified, for example, by crystallization.

-

Salt Formation: The purified Melitracen free base is dissolved in a suitable solvent, and hydrochloric acid (e.g., as a solution in isopropanol or as hydrogen chloride gas) is added to precipitate this compound. The resulting solid is collected by filtration, washed, and dried.

Mechanism of Action and Preclinical Pharmacology

Melitracen's therapeutic effects are primarily attributed to its ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft. This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Monoamine Reuptake Inhibition

The primary mechanism of action of Melitracen is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT). This inhibition of reuptake leads to an increased availability of these neurotransmitters in the synaptic cleft, which is believed to be the basis for its antidepressant effects.

Preclinical Evaluation

Early preclinical studies would have involved a battery of in vitro and in vivo assays to characterize the pharmacological profile of Melitracen.

3.2.1. In Vitro Neurotransmitter Reuptake Assays (Hypothetical Protocol)

Objective: To determine the inhibitory potency of Melitracen on norepinephrine and serotonin reuptake in synaptosomal preparations.

Materials:

-

Rat brain tissue (e.g., cortex for NE, brainstem for 5-HT)

-

Radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]serotonin)

-

This compound

-

Standard buffer solutions

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Synaptosomes (nerve endings) are prepared from dissected rat brain regions by homogenization and differential centrifugation.

-

Incubation: Aliquots of the synaptosomal preparation are incubated with various concentrations of Melitracen.

-

Reuptake Initiation: Radiolabeled neurotransmitter is added to the mixture to initiate the reuptake process.

-

Termination of Reuptake: After a short incubation period, the reuptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Melitracen that inhibits 50% of the specific neurotransmitter reuptake (IC50) is calculated.

3.2.2. In Vivo Behavioral Models

To assess the potential antidepressant activity of Melitracen in vivo, established animal models of depression would have been employed. These models, while not perfectly replicating human depression, are valuable for screening compounds with potential antidepressant effects.

-

Forced Swim Test (Porsolt Test): In this model, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant drugs typically reduce the time spent immobile.

-

Tail Suspension Test: Similar to the forced swim test, this model measures the duration of immobility when a mouse is suspended by its tail. Antidepressants also reduce immobility time in this test.

Clinical Development and Therapeutic Use

While much of the contemporary clinical data for Melitracen is in combination with the antipsychotic flupentixol (marketed as Deanxit), early clinical trials would have focused on establishing the safety and efficacy of Melitracen as a monotherapy for depression.

Early Phase Clinical Trials

-

Phase I: These trials would have been conducted in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of Melitracen. Key parameters such as absorption, distribution, metabolism, and excretion would have been determined.

-

Phase II: These studies would have involved a larger group of patients with depression to evaluate the efficacy of Melitracen and to determine the optimal dosage range.

-

Phase III: Large-scale, multicenter trials would have been conducted to confirm the efficacy and safety of Melitracen in a broader patient population, often comparing it to a placebo and/or an existing standard-of-care antidepressant.

Efficacy in Depression

A clinical study published in 1976 investigated the use of Melitracen in depressive syndromes, providing early evidence of its therapeutic potential as a standalone agent[2].

Table 1: Summary of a Representative Early Clinical Trial of Melitracen in Depression

| Parameter | Details |

| Study Design | Open-label, non-comparative |

| Patient Population | Patients with various forms of depressive syndromes |

| Intervention | Melitracen monotherapy |

| Primary Outcome | Improvement in depressive symptoms (as assessed by clinical observation and rating scales) |

| Key Findings | The study reported favorable therapeutic effects of Melitracen in the treatment of depressive symptoms. |

Note: This table is a generalized representation based on the nature of early clinical psychopharmacology studies. Specific quantitative data from this particular 1976 study is not detailed in the available abstract.

Signaling Pathways

The therapeutic effects of Melitracen are initiated by its interaction with monoamine transporters. The subsequent increase in synaptic norepinephrine and serotonin concentrations leads to a cascade of downstream signaling events that are thought to underlie its antidepressant and anxiolytic properties.

Melitracen emerged from the research and development efforts of Lundbeck during a transformative period in psychopharmacology. Its discovery, rooted in the chemical exploration of tricyclic structures, provided a new therapeutic option for the management of depression. While much of its modern use is in combination therapy, understanding its foundational discovery, synthesis, and early evaluation as a monotherapy is crucial for appreciating its place in the history of antidepressant development. The synthesis pathway, centered on a Grignard reaction, and its mechanism of action as a dual norepinephrine and serotonin reuptake inhibitor, are cornerstones of its pharmacological profile. Further investigation into the specific preclinical quantitative data and the detailed results of early monotherapy clinical trials would provide an even more complete picture of this therapeutic agent's history.

References

Melitracen Hydrochloride and the Norepinephrine Transporter: A Technical Guide

Introduction

Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1][2] Like other members of the TCA class, its therapeutic effects are primarily attributed to its ability to modulate the levels of monoamine neurotransmitters in the central nervous system.[1][2] A key mechanism of action for Melitracen is the inhibition of the presynaptic reuptake of norepinephrine (NE) and serotonin by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2][3] This guide provides a detailed technical overview of the interaction between Melitracen Hydrochloride and the norepinephrine transporter, focusing on its mechanism, the experimental protocols used for its characterization, and its pharmacological profile.

Core Mechanism of Action at the Norepinephrine Transporter

The norepinephrine transporter (NET) is a plasma membrane protein that mediates the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4] This process is crucial for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis.[4]

Melitracen acts as a competitive inhibitor at the NET.[1][2] By binding to the transporter, it physically obstructs the reuptake of norepinephrine. This blockade leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, thereby enhancing and extending its signaling effects on postsynaptic adrenergic receptors.[1] This amplified noradrenergic activity is believed to be a cornerstone of its antidepressant and anxiolytic properties.[1][2]

References

preliminary investigation into Melitracen's potential off-target effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Melitracen, a tricyclic antidepressant (TCA), is primarily recognized for its therapeutic efficacy in treating depression and anxiety, which is attributed to its inhibitory action on serotonin and norepinephrine reuptake. However, like other members of the TCA class, the full pharmacological profile of Melitracen extends beyond its primary targets, encompassing a range of off-target interactions that are crucial for a comprehensive understanding of its therapeutic window and adverse effect profile. Due to a notable scarcity of publicly available, detailed off-target screening data specifically for Melitracen, this guide presents a preliminary investigation into its potential off-target effects by leveraging comprehensive binding data from the structurally and pharmacologically similar TCAs, amitriptyline and imipramine. This document provides a detailed overview of the likely off-target binding profile of Melitracen, outlines the experimental protocols for assessing these interactions, and visualizes the associated signaling pathways. The information herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of Melitracen and related compounds.

Introduction

Melitracen is a tricyclic antidepressant whose primary mechanism of action is the inhibition of the reuptake of norepinephrine and serotonin in the synaptic cleft.[1][2] While this action underlies its antidepressant and anxiolytic effects, the broader pharmacological activity of TCAs is known to involve interactions with a variety of other neurotransmitter receptors and transporters. These off-target interactions are often responsible for the side effects associated with this class of drugs, but they can also contribute to their overall therapeutic profile.

A comprehensive understanding of a drug's off-target effects is paramount in modern drug development for predicting potential adverse drug reactions, identifying opportunities for drug repurposing, and developing safer, more targeted therapies. The pharmacology of Melitracen, however, has not been as extensively investigated as other TCAs.[3] This guide aims to bridge this knowledge gap by providing a detailed preliminary analysis of its likely off-target profile, based on data from well-characterized analogous compounds.

Predicted Off-Target Binding Profile of Melitracen

Given the limited specific data for Melitracen, the following table summarizes the off-target binding affinities (Ki in nM) of two closely related and extensively studied TCAs, amitriptyline and imipramine. This data is presented as a representative profile of the potential off-target interactions of Melitracen. The primary targets (SERT and NET) are included for comparison.

Table 1: Representative Off-Target Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants

| Target | Amitriptyline (Ki, nM) | Imipramine (Ki, nM) | Potential Clinical Implication of Blockade |

|---|---|---|---|

| Primary Targets | |||

| Serotonin Transporter (SERT) | 4.3 | 1.1 | Antidepressant, Anxiolytic Effects |

| Norepinephrine Transporter (NET) | 35 | 37 | Antidepressant Effects |

| Key Off-Targets | |||

| Histamine H1 Receptor | 1.1 | 16 | Sedation, Weight Gain |

| Muscarinic M1 Receptor | 13 | 83 | Anticholinergic Effects (Dry Mouth, Blurred Vision, Constipation, Cognitive Impairment) |

| Muscarinic M2 Receptor | 26 | 200 | Anticholinergic Effects (Cardiac) |

| Muscarinic M3 Receptor | 21 | 130 | Anticholinergic Effects (Smooth Muscle) |

| Alpha-1A Adrenergic Receptor | 24 | 43 | Orthostatic Hypotension, Dizziness |

| Dopamine D2 Receptor | 240 | 360 | Potential for Extrapyramidal Symptoms (at high doses) |

| 5-HT2A Receptor | 23 | 38 | Anxiolytic, Antipsychotic Effects; Potential for Weight Gain |

Disclaimer: The binding affinities presented in this table are for amitriptyline and imipramine and are intended to be representative of the potential off-target profile of Melitracen. Actual values for Melitracen may vary.

Key Off-Target Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the key off-target receptors identified for tricyclic antidepressants.

Experimental Protocols

The following sections detail standardized methodologies for assessing the off-target binding and functional activity of compounds like Melitracen.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a drug for a specific receptor. The general workflow is depicted below.

4.1.1. Protocol for Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Melitracen for the human Histamine H1 receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human H1 receptor.

-

Radioligand: [³H]-Mepyramine.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: Melitracen, serially diluted.

-

Glass fiber filters (GF/B), pre-soaked in polyethylenimine.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-Mepyramine (at a concentration near its Kd, e.g., 1-3 nM), and varying concentrations of Melitracen.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add 10 µM Mianserin.

-

Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Melitracen concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

4.1.2. Protocol for Muscarinic M1 and Alpha-1 Adrenergic Receptor Binding Assays

The protocol for these receptors is analogous to the H1 receptor assay, with the following substitutions:

-

Muscarinic M1 Receptor:

-

Radioligand: [³H]-Pirenzepine or [³H]-NMS.

-

Non-specific binding control: Atropine (1 µM).

-

-

Alpha-1 Adrenergic Receptor:

-

Radioligand: [³H]-Prazosin.

-

Non-specific binding control: Phentolamine (10 µM).

-

Functional Assays

Functional assays measure the downstream consequences of receptor activation or blockade, providing information on the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

4.2.1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

-

Objective: To determine if Melitracen has agonist or antagonist activity at Gs or Gi-coupled receptors.

-

Principle: Gs-coupled receptors increase intracellular cyclic AMP (cAMP) upon activation, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.

-

Materials:

-

CHO or HEK293 cells expressing the receptor of interest.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Agonist (for antagonist mode).

-

Forskolin (for Gi-coupled receptors).

-

Test compound: Melitracen.

-

-

Procedure (Antagonist mode for a Gs-coupled receptor):

-

Plate the cells in a 96-well or 384-well plate and incubate overnight.

-

Pre-incubate the cells with varying concentrations of Melitracen for 15-30 minutes.

-